LCZ696 (Valsarta + sacubitril)

描述

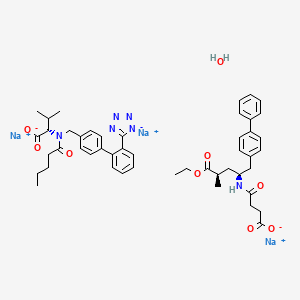

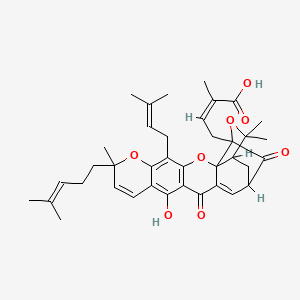

LCZ696, also known as Sacubitril/Valsartan, is a first-in-class, orally bioavailable, and dual-acting angiotensin receptor-neprilysin (ARN) inhibitor. It is used for hypertension and heart failure .

Synthesis Analysis

Sacubitril/Valsartan is a combination drug that has been approved for patients with heart failure . The absorption of sacubitril/valsartan and conversion of sacubitril (prodrug) to sacubitrilat (neprilysin inhibitor) was rapid with maximum plasma concentrations of sacubitril, sacubitrilat, and valsartan (angiotensin receptor blocker) reaching within 0.5, 1.5–2.0, and 2.0–3.0 h, respectively .Molecular Structure Analysis

Sacubitril/Valsartan is a supramolecular complex comprised of the anionic forms of Sacubitril and Valsartan, together with sodium cations and water molecules in the molar ratio of 1:1:3:2.5 .Chemical Reactions Analysis

LCZ696 crystals were prepared successfully by S-valsartan and sacubitril, and characterized by SEM, XRPD, TG-DSC, and ATR-FTIR . The co-crystallization mechanism was controlled by nucleation .Physical And Chemical Properties Analysis

LCZ696 is stable in solid form as well as in aqueous (watery) solution with a pH of 5 to 7, and has a melting point of about 138 °C (280 °F) .科学研究应用

Cardiovascular Benefits and Mechanisms

Sacubitril/Valsartan, a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI), represents a significant advancement in heart failure (HF) treatment. It operates by inhibiting neprilysin, leading to increased levels of natriuretic peptides, and blocking the angiotensin II receptor, offering a dual therapeutic approach. Clinical trials, notably the PARADIGM-HF trial, have shown that Sacubitril/Valsartan significantly reduces cardiovascular death, HF hospitalization, and improves symptoms in patients with HF with reduced ejection fraction (HFrEF) compared to enalapril (Elnaz Poorgolizadeh et al., 2021), (Hao‐Lin Liu et al., 2019), (Ramyashree Tummala et al., 2016).

Cognitive Function Concerns

While Sacubitril/Valsartan has been celebrated for its cardiovascular benefits, there are concerns regarding its potential cognitive side effects. Neprilysin, an enzyme inhibited by Sacubitril, is involved in the degradation of amyloid-beta peptides. Inhibition of neprilysin could theoretically increase the risk of Alzheimer's disease and other cognitive dysfunctions. However, more research is needed to fully understand the implications of long-term neprilysin inhibition on cognitive health (Elnaz Poorgolizadeh et al., 2021).

Renal and Glomerular Function

Sacubitril/Valsartan has been associated with a slower deterioration of glomerular filtration rate compared to angiotensin-converting enzyme inhibitors and angiotensin receptor blockers, suggesting potential renoprotective effects. These effects are possibly mediated through the enhancement of natriuretic peptides, reduction of glomerular inflammation and fibrosis, and relaxation of mesangial cells and podocytes. Further studies are needed to elucidate the mechanisms and prognostic significance of these findings in patients with and without heart failure (G. Tersalvi et al., 2020).

Expanded Indications and Future Research

Research continues to explore the potential of Sacubitril/Valsartan beyond heart failure, including its use in acute heart failure, advanced heart failure, and other cardiovascular and non-cardiovascular diseases. Preliminary data suggest potential benefits, but randomized trials are crucial to determine the full scope of its therapeutic actions and safety across different patient populations (E. Riddell et al., 2017).

未来方向

The ongoing Prospective Evaluation of Cognitive Function in Heart Failure: Efficacy and Safety of Entresto compared to Valsartan on Cognitive Function in Patients with Chronic Heart Failure and Preserved Ejection Fraction (PERSPECTIVE; NCT02884206) multicenter, randomized, double-blinded trial is assessing the long-term neurocognitive effects and safety of sacubitril/valsartan, and results are expected in early 2022 .

属性

IUPAC Name |

trisodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O3.C24H29NO5.3Na.H2O/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;;;;/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H2,25,26,27,28,31,32);4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);;;;1H2/q;;3*+1;/p-3/t22-;17-,21+;;;;/m01..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLUPHRXIRFONO-JOYYXRJNSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)C(C(C)C)C(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)[C@@H](C(C)C)C(=O)[O-].CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H57N6Na3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

931.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

LCZ696 (Valsarta + sacubitril) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-amino-5-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B1674605.png)